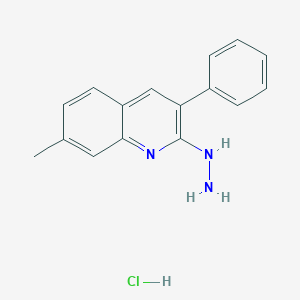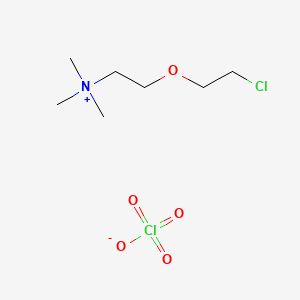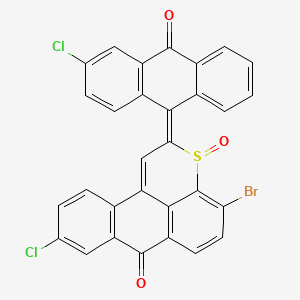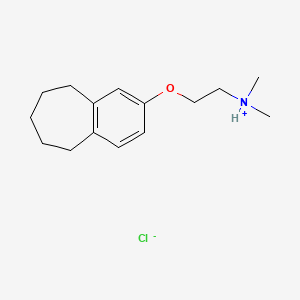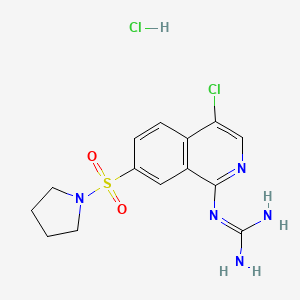
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-YL)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-1-ylsulfonyl group attached to an isoquinoline ring, further linked to a guanidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride.
Attachment of the Guanidine Moiety: The final step involves the reaction of the intermediate compound with guanidine hydrochloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the isoquinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols; electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its therapeutic potential, including its use as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, affecting various biological pathways. The exact mechanism depends on the specific application and target, but it often involves binding to the active site or allosteric site of the target protein, leading to changes in its activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)amine
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)thiourea
- 1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)urea
Uniqueness
1-(4-Chloro-7-(pyrrolidin-1-ylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is unique due to the presence of the guanidine moiety, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets and undergo various chemical reactions makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
223671-05-4 |
|---|---|
Molecular Formula |
C14H17Cl2N5O2S |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-chloro-7-pyrrolidin-1-ylsulfonylisoquinolin-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H16ClN5O2S.ClH/c15-12-8-18-13(19-14(16)17)11-7-9(3-4-10(11)12)23(21,22)20-5-1-2-6-20;/h3-4,7-8H,1-2,5-6H2,(H4,16,17,18,19);1H |
InChI Key |
JXUKKHIASNUXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


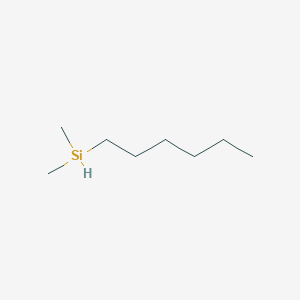
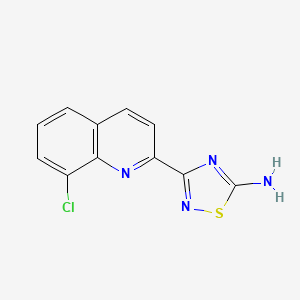
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
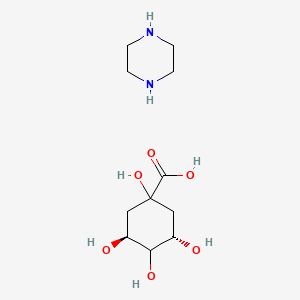
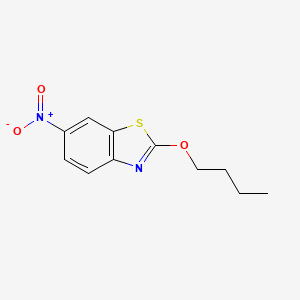
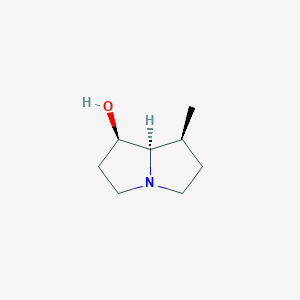
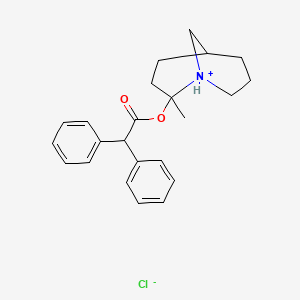

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

